![molecular formula C6H7N3O4S B1381735 2-Amino-6-nitrobenzenesulfonamide CAS No. 1261676-63-4](/img/structure/B1381735.png)
2-Amino-6-nitrobenzenesulfonamide
Overview
Description
2-Amino-6-nitrobenzenesulfonamide is a type of sulfonamide, which is an important class of synthetic antimicrobial drugs . Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .
Synthesis Analysis
The synthesis of 2-Amino-6-nitrobenzenesulfonamide could potentially involve the Mitsunobu reaction , which is the dehydrative coupling of a primary or secondary alcohol to a pronucleophile (NuH), mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine .Chemical Reactions Analysis
The Mitsunobu reaction is a key chemical reaction involved in the synthesis of 2-Amino-6-nitrobenzenesulfonamide . This reaction involves the dehydrative coupling of a primary or secondary alcohol to a pronucleophile .Scientific Research Applications
Synthesis of Nitrogenous Heterocycles
2-Amino-6-nitrobenzenesulfonamide serves as an advanced intermediate in the synthesis of various nitrogenous heterocycles. These heterocyclic scaffolds are considered privileged structures in medicinal chemistry due to their presence in numerous bioactive molecules .
Antibacterial Applications
Sulfonamides, including derivatives like 2-Amino-6-nitrobenzenesulfonamide, exhibit antibacterial properties by inhibiting enzymes such as dihydropteroate synthetase. This action is crucial in treating bacterial infections by hindering the synthesis of folic acid in bacteria .
Safety and Hazards
Mechanism of Action
Target of Action
2-Amino-6-nitrobenzenesulfonamide, also known as 2-amino-6-nitrobenzene-1-sulfonamide, is a compound that has been used in the synthesis of diverse nitrogenous heterocycles . It is an integral component of numerous drugs and is used as a protecting/activating agent for the selective alkylation of primary amines .
Mode of Action
The compound acts as an intramolecular arylation agent and is used in the synthesis of C- and N- aryl derivatives for the creation of diverse heterocycles . It is also used as a source of C/N-arylation via the formation of a C-C or C-N bond .
Biochemical Pathways
The compound is involved in the synthesis of fused nitrogenous heterocycles . It is used in the solid-phase synthesis of heterocycles such as 4,7,8-trisubstituted 1,2,3,4-tetrahydrobenzo[e][1,4]diazepin-5-ones .
Pharmacokinetics
As a sulfonamide derivative, it may share some characteristics with other sulfonamides, which are generally well-absorbed orally and widely distributed in the body .
Result of Action
The result of the action of 2-Amino-6-nitrobenzenesulfonamide is the production of diverse nitrogenous heterocycles . These heterocycles are integral components of numerous drugs and have various therapeutic applications .
Action Environment
The action of 2-Amino-6-nitrobenzenesulfonamide can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of the compound in the synthesis of heterocycles . .
properties
IUPAC Name |
2-amino-6-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4S/c7-4-2-1-3-5(9(10)11)6(4)14(8,12)13/h1-3H,7H2,(H2,8,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQFWNDHTRMCKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-nitrobenzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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